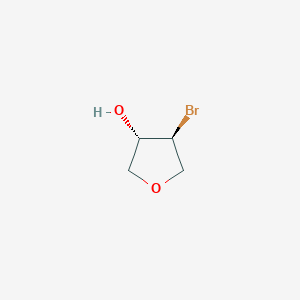

![molecular formula C33H33FN2Na2O6 B1141699 Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 1276537-18-8](/img/structure/B1141699.png)

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

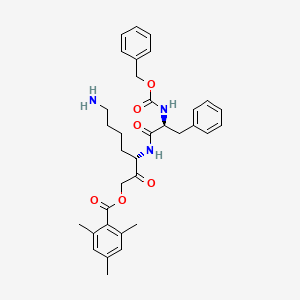

The compound belongs to a class of complex organic molecules characterized by multiple functional groups and a heterocyclic core. Such compounds often exhibit significant biological activities and are of interest in pharmaceutical research and development. The detailed nomenclature indicates the presence of a pyrrol core, fluorophenyl groups, a carbamoyl group, and disodium heptanoate moieties, suggesting a multifaceted chemical structure with potential for diverse chemical reactivity and interactions.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as Claisen-Schmidt condensation, nucleophilic substitution, and cyclization are commonly employed. For instance, Stefancich et al. (1985) described the synthesis of a fluorinated compound with a pyrrol moiety, indicating the potential strategies that might be involved in synthesizing the compound (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's 3D conformation, electron distribution, and molecular interactions. For example, the crystal structure analysis of related compounds has revealed the importance of hydrogen bonding, π-π interactions, and molecular geometry in determining the compound's stability and reactivity (Kumar et al., 2018).

Chemical Reactions and Properties

The functional groups present in the compound suggest a range of possible chemical reactions, including esterification, amidation, and electrophilic substitution. The fluorophenyl groups may influence the compound's electronic properties, affecting its reactivity. Compounds with similar structures have been synthesized and studied for their antibacterial activities, indicating the potential chemical reactivity of such molecules (Egawa et al., 1984).

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Enzyme Activity Measurement

A study by Lei et al. (2011) developed a convenient method to synthesize a disodium salt compound as a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity. This approach allows for the assessment of ALP in human serum with good precision, highlighting the compound's potential as a fluorescent probe in biomedical research Lei, Jie, & Ding, 2011.

Antitumor Drug Development

Research conducted on derivatives of similar complex structures has yielded potent antitumor agents. Chou et al. (2010) designed, synthesized, and evaluated novel 2-phenylquinolin-4-ones (2-PQs), leading to the identification of a promising anticancer drug candidate. This work demonstrates the compound's significance in developing new drug candidates for cancer treatment Chou et al., 2010.

Organic Light-Emitting Diodes (OLEDs)

Zhang et al. (2013) synthesized a compound utilized in the development of efficient blue-emitting electrophosphorescent OLEDs. This research showcases the chemical's application in the advancement of display technologies, contributing to the development of high-efficiency OLED devices Zhang et al., 2013.

Antibacterial Agents

Holla et al. (2003) explored the synthesis of new molecules incorporating fluorine-containing groups, demonstrating promising antibacterial activities. This study underscores the potential use of the compound in creating effective antibacterial agents, contributing to the fight against bacterial infections Holla, Bhat, & Shetty, 2003.

Eigenschaften

IUPAC Name |

disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTONRNZYFYCVRP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

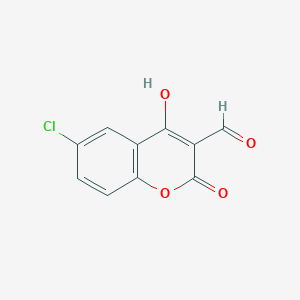

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

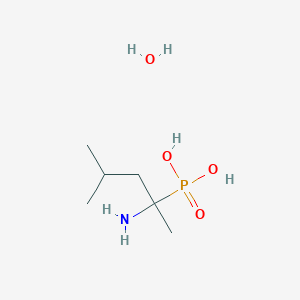

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)

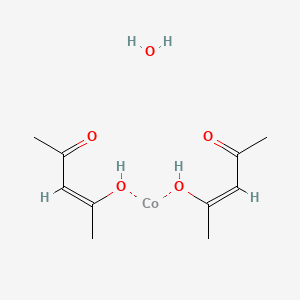

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)